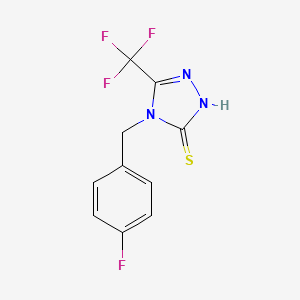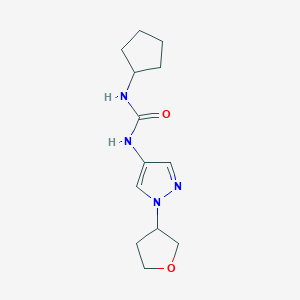
1-cyclopentyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea, also known as CPI-637, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to have a unique mechanism of action, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Multicomponent Synthesis and Catalysis
Research has shown the efficacy of urea-based compounds in facilitating multicomponent synthesis. For example, Brahmachari and Banerjee (2014) demonstrated a straightforward, efficient, and environmentally friendly multicomponent one-pot synthesis of pharmaceutically interesting compounds using urea as a novel organo-catalyst. This method allows for the synthesis of diverse and densely functionalized heterocycles at room temperature, showcasing the utility of urea derivatives in organic synthesis and green chemistry (Brahmachari & Banerjee, 2014).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, Li et al. (2017) reported a facile one-pot, multicomponent protocol for the synthesis of pyrano[2,3-c]pyrazole derivatives catalyzed by urea. This synthesis approach highlights the catalytic versatility of urea derivatives in promoting complex reactions, including Knoevenagel condensation, Michael addition, and cycloaddition, to yield heterocyclic compounds with potential biological activity (Li et al., 2017).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal applications of urea derivatives have also been explored. Sirakanyan et al. (2021) synthesized new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines and studied their antimicrobial activity. The results revealed that some of these compounds exhibit pronounced antimicrobial properties, indicating the potential of urea derivatives in the development of new antimicrobial agents (Sirakanyan et al., 2021).
Material Science and Hydrogel Formation
In material science, the study by Lloyd and Steed (2011) showed that 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids at pH 1–2. The rheology and morphology of these gels can be tuned by the anion identity, demonstrating the utility of urea derivatives in designing materials with specific physical properties (Lloyd & Steed, 2011).
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c18-13(15-10-3-1-2-4-10)16-11-7-14-17(8-11)12-5-6-19-9-12/h7-8,10,12H,1-6,9H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRNRDSMWGROSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


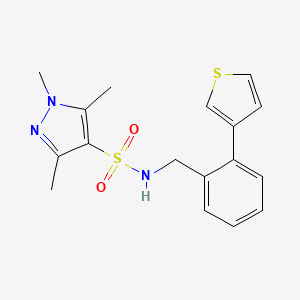
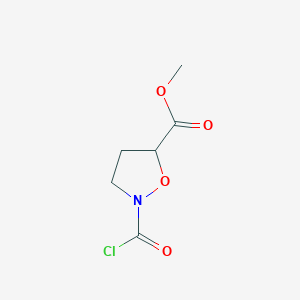
![N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2574666.png)
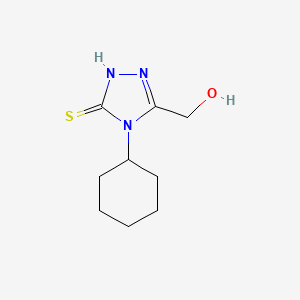
![ethyl 2,4-dimethyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrrole-3-carboxylate](/img/structure/B2574669.png)

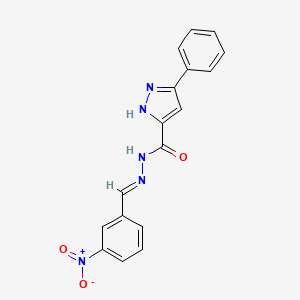
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2574677.png)
![(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B2574678.png)
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2574679.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2574680.png)
![2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B2574681.png)
